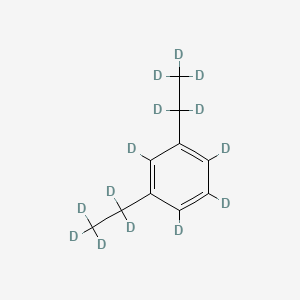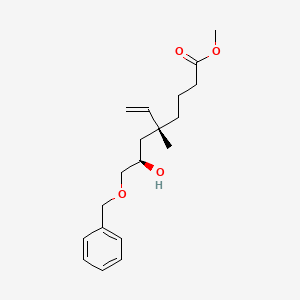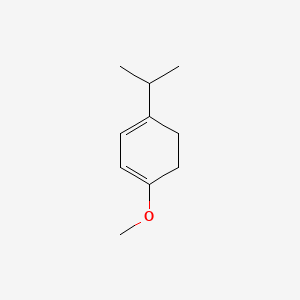![molecular formula C18H19F21NO4P B13836859 Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt is a fluorophosphate compound known for its unique properties and applications. It is often used as a surfactant, surface treatment agent, and leveling agent. The compound has a molecular formula of C12H6F21O4P•2(C6H13N) and a molecular weight of 644.1129917 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol with phosphoric acid, followed by the addition of cyclohexylamine . The reaction is carried out under inert gas atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
科学研究应用
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and surface treatment agent in various chemical processes.
Biology: Employed in biological research for its unique properties and interactions with biological molecules.
Medicine: Investigated for potential medical applications, including drug delivery and diagnostic agents.
Industry: Utilized in industrial processes for its surfactant and leveling properties.
作用机制
The mechanism of action of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic surfaces and interfaces, enhancing its surfactant properties. Additionally, the phosphate group can participate in various biochemical reactions, contributing to its effectiveness in different applications .
相似化合物的比较
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with surfactant properties.
Perfluorooctanesulfonic Acid (PFOS): Known for its use in industrial applications as a surfactant and surface treatment agent.
Perfluorodecanoic Acid (PFDA): Similar in structure and properties to Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt.
Uniqueness
This compound is unique due to its specific combination of a fluorinated alkyl chain and a phosphate group, which imparts distinct surfactant and surface treatment properties. Its cyclohexylamine salt form further enhances its solubility and stability in various applications.
属性
分子式 |
C18H19F21NO4P |
|---|---|
分子量 |
743.3 g/mol |
IUPAC 名称 |
cyclohexanamine;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H6F21O4P.C6H13N/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;7-6-4-2-1-3-5-6/h1-2H2,(H2,34,35,36);6H,1-5,7H2 |
InChI 键 |
KXQJYNYQHFFJPP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N.C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
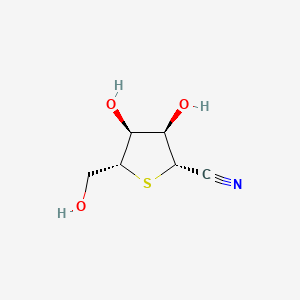
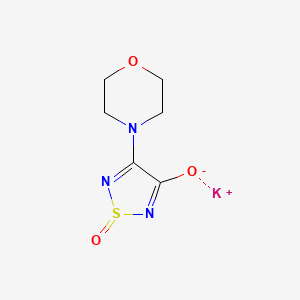
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
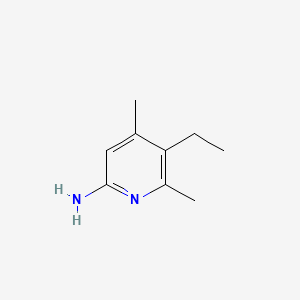

![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
